

In-Depth Technical Guide: Tetraallyltin (CAS No. 7393-43-3)

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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, with the CAS number 7393-43-3, is a versatile organotin compound characterized by a central tin atom bonded to four allyl groups. Its chemical formula is $C_{12}H_{20}Sn$. This colorless to slightly yellow liquid is a valuable reagent in organic synthesis and polymer chemistry. Its utility stems from the reactivity of the allyl groups, making it a key component in various chemical transformations. This guide provides a comprehensive overview of **tetraallyltin**, including its physicochemical properties, synthesis, key applications with detailed experimental protocols, and its role as a precursor to biologically active molecules.

Physicochemical Properties

A summary of the key quantitative data for **tetraallyltin** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	7393-43-3	N/A
Molecular Formula	C ₁₂ H ₂₀ Sn	[1]
Molecular Weight	283.00 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[1]
Density	1.179 g/mL at 25 °C	[2]
Boiling Point	69-70 °C at 1.5 mmHg	[2]
Refractive Index	n ₂₀ /D 1.539	[2]
Purity	Typically ≥ 97% (GC)	[1]
Flash Point	75 °C (closed cup)	[2]

Synthesis of Tetraallyltin

Tetraallyltin is most commonly synthesized via the Grignard reaction, where tin tetrachloride is reacted with an excess of allylmagnesium bromide. This method provides a reliable route to high-purity **tetraallyltin**.

Experimental Protocol: Synthesis of Tetraallyltin

Materials:

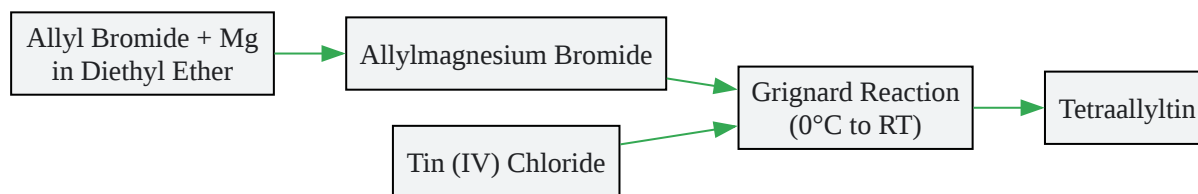
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether
- Tin (IV) chloride (SnCl₄)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Iodine crystal (as initiator)

Procedure:

- Preparation of Allylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (4.2 equivalents).
 - Add a small crystal of iodine and a small amount of anhydrous diethyl ether.
 - Slowly add a solution of allyl bromide (4.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
 - Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Tin (IV) Chloride:
 - Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.
 - Slowly add a solution of tin (IV) chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **tetraallyltin**.^{[2][3]}



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Synthesis of **Tetraallyltin** via Grignard Reaction.

Applications in Organic Synthesis: Carbonyl Allylation

Tetraallyltin is an effective allylating agent for carbonyl compounds, particularly aldehydes, to form homoallylic alcohols. This reaction is typically promoted by a Lewis acid catalyst.^{[1][4][5][6]}

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

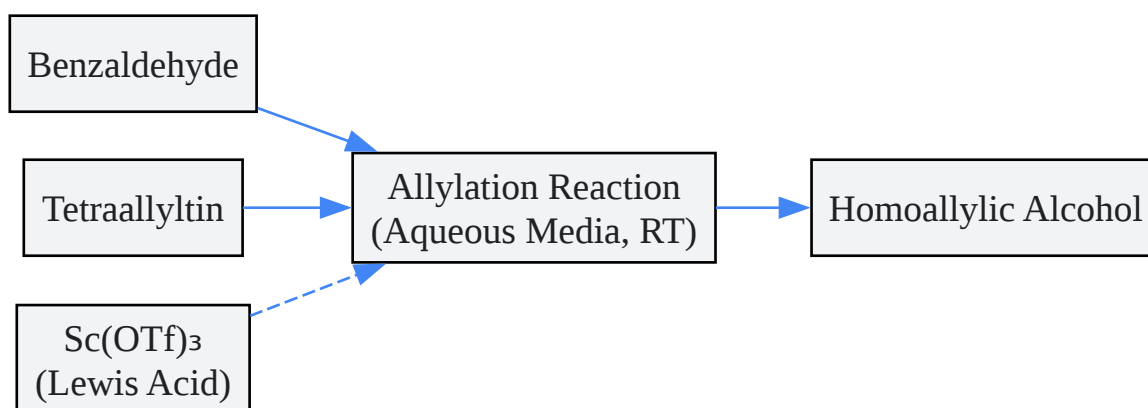
Materials:

- Benzaldehyde
- **Tetraallyltin**
- Scandium triflate ($\text{Sc}(\text{OTf})_3$) as Lewis acid catalyst^[4]
- Aqueous media (e.g., water-isopropanol mixture)

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup:
 - To a solution of benzaldehyde (1.0 mmol) in the aqueous solvent system, add scandium triflate (0.1 mmol).
 - Add **tetraallyltin** (0.3 mmol, providing 1.2 equivalents of allyl groups) to the mixture.
 - Stir the reaction mixture vigorously at room temperature.
- Reaction Monitoring and Work-up:
 - Monitor the progress of the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
 - Extract the mixture with ethyl acetate (3 x 20 mL).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification:
 - Remove the solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the corresponding homoallylic alcohol.^[4]



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Lewis Acid-Catalyzed Allylation of an Aldehyde.

Role in Polymer Chemistry

Tetraallyltin can act as a crosslinking agent in polymerization reactions, contributing to the formation of polymer networks with enhanced thermal and mechanical properties. The four allyl groups provide multiple sites for polymerization.

Conceptual Workflow: Free Radical Polymerization with Tetraallyltin as a Crosslinker

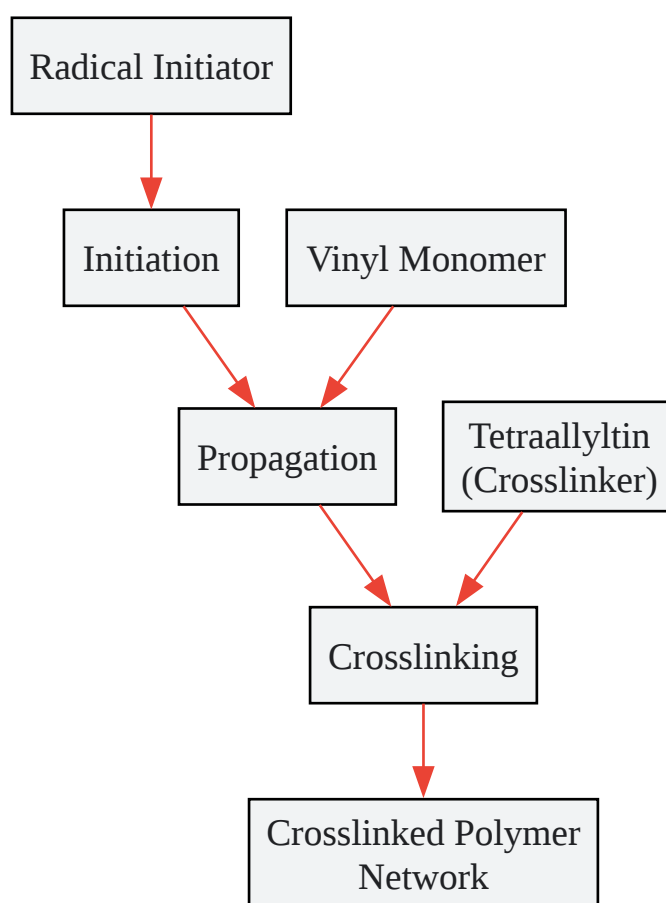
Free radical polymerization is a common method for producing a wide variety of polymers.^{[7][8][9][10][11]} When a multifunctional monomer like **tetraallyltin** is introduced into a vinyl monomer polymerization, it acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network.

Key Steps:

- **Initiation:** A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate free radicals.
- **Propagation:** The initiator radical adds to a vinyl monomer, creating a new radical species. This new radical then adds to other vinyl monomers, propagating the polymer chain.
- **Crosslinking:** The propagating polymer chain can add to one of the allyl groups of **tetraallyltin**. This incorporates the **tetraallyltin** molecule into the polymer chain and creates

a new radical on the tin-containing unit. This new radical can then initiate the growth of a new polymer chain or react with another growing chain.

- **Network Formation:** As the polymerization proceeds, the remaining allyl groups on the incorporated **tetraallyltin** molecules can react with other growing polymer chains, leading to the formation of a crosslinked network.
- **Termination:** The polymerization is terminated by the combination or disproportionation of two radical species.



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Workflow for Free Radical Polymerization with Crosslinking.

Precursor to Biologically Active Compounds

Organotin compounds are known to exhibit a range of biological activities, including antifungal and anticancer properties.^{[12][13][14][15][16]} **Tetraallyltin** can serve as a starting material for

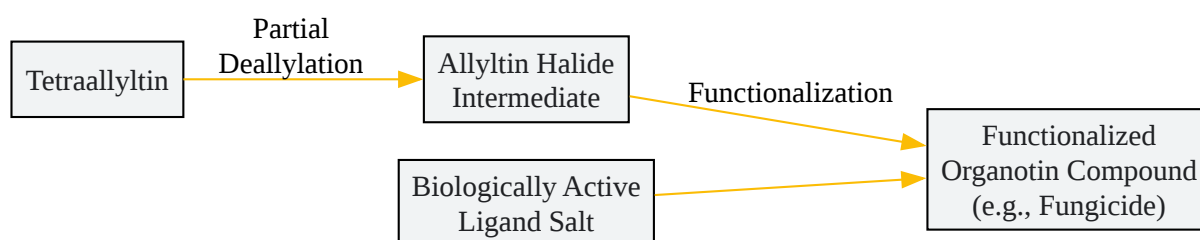
the synthesis of these more complex and biologically active organotin derivatives. For instance, the allyl groups can be cleaved and replaced with other functional groups to modulate the biological activity of the resulting compound.

Conceptual Synthetic Pathway to Organotin Fungicides

While specific protocols for the direct conversion of **tetraallyltin** to commercial fungicides are proprietary, a general synthetic strategy can be outlined. This involves the controlled replacement of the allyl groups with other organic moieties and anionic ligands known to impart fungicidal activity.

Logical Relationship:

- Starting Material: **Tetraallyltin**.
- Partial Deallylation: Reaction with an acid or a halide source to selectively remove one or more allyl groups, forming an allyltin halide intermediate.
- Functionalization: The allyltin halide can then be reacted with a salt of a biologically active ligand (e.g., a carboxylate, thiolate, or other heterocyclic compound) to yield the final fungicidal organotin compound.



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Pathway to Biologically Active Organotin Compounds.

Safety and Handling

Organotin compounds, including **tetraallyltin**, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Tetraallyltin is a valuable and reactive organotin compound with significant applications in organic synthesis and polymer chemistry. Its ability to act as an efficient allylating agent and a crosslinker makes it a versatile tool for chemists. Furthermore, its role as a precursor to biologically active organotin compounds highlights its potential relevance in the field of drug development and agrochemicals. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists working with this compound.

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